molecular formula C8H14ClNO2 B2745386 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl CAS No. 2551117-87-2

7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl

Cat. No. B2745386
CAS RN: 2551117-87-2
M. Wt: 191.66
InChI Key: LMEVOXKFNLPQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl” is a chemical compound with a molecular weight of 191.7 . It is also known as 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride . The IUPAC name is 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride . The InChI code is 1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H .


Molecular Structure Analysis

The molecular structure of a compound can be predicted using valence shell electron pair repulsion (VSEPR) theory . This theory states that electron pairs in the valence shell of a central atom will adopt an arrangement that minimizes repulsions by maximizing the distance between them . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of “this compound”.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Stoichiometry, which involves using balanced chemical equations to derive stoichiometric factors relating amounts of reactants and products, would be key in analyzing these reactions .


Physical And Chemical Properties Analysis

Physical properties of a substance can include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Unfortunately, specific physical and chemical properties for “this compound” were not found in the search results.

Scientific Research Applications

Transformation in Antibiotic Synthesis

The transformation of cephalosporanic acid derivatives into new antibiotic agents demonstrates the application of spirocyclic compounds in drug development. A study reported the conversion of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into a more potent cephalosporin antibiotic through laccase-catalyzed phenolic oxidation, highlighting the role of spirocyclic structures in enhancing antibiotic activity (Agematu et al., 1993).

Electrophilic Amination

In electrophilic amination, 1-oxa-2-azaspiro[2.5]octane has been employed for the amination of C-H-acidic compounds, leading to the formation of various amino acid derivatives and showcasing the versatility of spirocyclic compounds in synthesizing complex molecules (Andreae et al., 1992).

Supramolecular Aggregation

Spirocyclic compounds, such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, have been studied for their ability to form supramolecular aggregates. These structures are significant for understanding molecular interactions and designing new materials (Foces-Foces et al., 2005).

Corrosion Inhibition

Spirocyclopropane derivatives, which share structural similarities with the compound of interest, have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application underscores the potential of spirocyclic compounds in industrial applications, particularly in materials protection (Chafiq et al., 2020).

Human Metabolism Studies

While directly related studies on 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl were not found, research on closely related compounds, such as 7-hydroxycitronellal, reveals the significance of studying human metabolism and excretion kinetics. These studies are crucial for understanding the safety and efficacy of compounds used in consumer products (Stoeckelhuber et al., 2017).

properties

IUPAC Name

7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-4-7-3-8(5-11-7)1-6(10)2-8;/h7H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEVOXKFNLPQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CC(=O)C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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